Home > Products > Screening Compounds P71585 > 4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine
4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine - 2034466-36-7

4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

Catalog Number: EVT-3036125
CAS Number: 2034466-36-7
Molecular Formula: C15H17F3N6
Molecular Weight: 338.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone is a compound that has been structurally characterized through X-ray crystallography. [] Its crystal structure belongs to the monoclinic system with the space group P21/n.

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines

  • Compound Description: N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines represent a class of compounds investigated for their potential as cyclin-dependent kinase 2 (CDK2) inhibitors. These compounds demonstrated potent inhibitory activity against CDK2, exhibiting selectivity over other CDKs. Notably, compound 15 within this series displayed the strongest CDK2 inhibition (Ki = 0.005 µM) and showed sub-micromolar antiproliferative activity against a range of cancer cell lines (GI50 = 0.127–0.560 μM). []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

  • Compound Description: Imatinib is a well-established therapeutic agent used in the treatment of leukemia. It acts by selectively inhibiting the activity of tyrosine kinases. []

N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

  • Compound Description: NPPA is a compound designed as a potential template for developing drugs against chronic myelogenous leukemia (CML). [] Molecular docking studies indicate its potential to interact with key residues in the active site of kinase enzymes, suggesting its potential as a CML inhibitor.

4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)benzamide

  • Compound Description: This compound and its various crystalline forms, including hydrochloride salts and amorphous forms, have been studied extensively. [, , , , ] The research focuses on characterizing these forms, which is crucial for drug development as different forms can impact factors like solubility, stability, and bioavailability.

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Compound Description: The crystal structure of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine has been determined, revealing two independent molecules in the asymmetric unit. [] The compound forms intricate hydrogen-bonding networks in its crystal structure, involving N—H⋯N interactions.

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This compound, a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative bearing a thieno[2,3-d]pyrimidine moiety, was synthesized and characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry. []

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Analogues

  • Compound Description: This research focuses on synthesizing a series of N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues through a cost-effective synthetic route involving initial substitution followed by Suzuki coupling. []

3-(1-{3-[5-(1-Methyl-piperidin-4-ylmethoxy)pyrimidin-2-yl]benzyl}-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile Hydrochloride

  • Compound Description: This compound has been studied in the context of its various solvates and crystalline modifications, highlighting its potential for inhibiting kinase signal transduction, particularly by modulating tyrosine kinase activity. []

3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea (NVP-BGJ398)

  • Compound Description: NVP-BGJ398 is a potent and selective inhibitor of fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. [] Its development involved optimizing the substitution pattern on an aryl ring within a series of N-aryl-N'-pyrimidin-4-yl ureas. NVP-BGJ398 has shown significant antitumor activity in preclinical models.

N-(4-(3-Isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine

  • Compound Description: This compound emerged as a promising candidate as a cyclin-dependent kinase (CDK) inhibitor. [] It demonstrated potent activity against CDKs 1, 2, 4, 8, and 9, showing efficacy in preclinical models of hematologic malignancies.

Substituted Methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chlorophenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl)carbamates

  • Compound Description: These compounds represent a class of BRAF-kinase inhibitors with potential applications in cancer treatment, particularly against malignant melanoma. []

N-[4-(4-Fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines

  • Compound Description: Researchers explored the fungicidal activity of N-[4-(4-fluoro)phenyl-2-piperidin-4-yl-thiazol-5-yl]pyrimidin-2-yl-N-phenylamines against Phytophthora capsici, a plant pathogen. [, ] Compound IX-3g showed notable antifungal activity, demonstrating its potential as a lead compound for developing fungicides.

8-(1-{4-{(5-Chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

  • Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. [] Its development aims to provide a treatment option for various cancers, including non-small cell lung cancer (NSCLC), particularly cases with brain metastases.
  • Compound Description: These compounds, U7 and U8, have been identified as promising candidates with broad-spectrum insecticidal and fungicidal activities. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor developed for topical ocular delivery as a potential treatment for neovascular age-related macular degeneration. []

N-[4-[6-(Isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide

  • Compound Description: This compound was developed as a potential PET radioligand for imaging the metabotropic glutamate 1 (mGlu1) receptor in the brain. []

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]benzamide

  • Compound Description: This compound acts as a PDGF receptor tyrosine kinase inhibitor, investigated for its potential in treating angiotensin II-induced diseases, including hypertension. [, ]

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 is a pyrimidin-4-amine fungicide that exhibits excellent fungicidal activity against various plant pathogens. []

7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488)

  • Compound Description: BIO-7488 is a potent, selective, and CNS-penetrant IRAK4 inhibitor developed as a potential treatment for neuroinflammation, including ischemic stroke and traumatic brain injury. []

[(18)F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([(18)F]FIMX)

  • Compound Description: [(18)F]FIMX was developed as a PET radioligand to image brain metabotropic glutamate receptor 1 (mGluR1). []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound was identified as a highly selective PDE10A inhibitor. []

N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

  • Compound Description: 13an is a multikinase inhibitor that demonstrates potent activity against Src, KDR, and kinases within the MAPK pathway. [] It shows promise as a potential therapeutic agent for triple-negative breast cancer (TNBC).

3-((6-(4-Acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid (N43)

  • Compound Description: N43 is an inhibitor of KDM5 histone H3 lysine 4 demethylases. [] Its design specifically targets a noncatalytic cysteine (Cys481) near the active sites of these enzymes, leading to covalent modification.

6-Aryl-4-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyrimidin-2-amines

  • Compound Description: This series of compounds was synthesized through the reaction of (E)-3-aryl-1-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ones with guanidine nitrate. []

Metabolites of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide

  • Compound Description: These compounds are metabolites derived from the metabolism of Acrizanib. [] Understanding the metabolic profile of drugs is crucial for assessing their pharmacokinetic properties and potential for drug interactions.

4-(1-(Pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline Derivatives

  • Compound Description: This study focuses on synthesizing and evaluating the antibacterial activity of 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives. [] These compounds represent a new class of potential antibacterial agents.

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine and 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine

  • Compound Description: These two compounds, featuring a pyrimidin-2-amine core substituted with a triazole and a phenyl group, have been studied for their structural properties and potential antibacterial activity. [, ]

4-(2-Chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines

  • Compound Description: This series of compounds was synthesized and assessed for its anthelmintic activity against the earthworm Pheretima posthuma. []

3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-1,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrimidin-4-one (Paliperidone)

  • Compound Description: Paliperidone is a heterocyclic compound known for its pharmacological properties. [] It exhibits a distinct structure compared to the target compound, but its therapeutic relevance highlights the importance of exploring diverse heterocyclic scaffolds in drug development.

Sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix)

  • Compound Description: Elagolix is a potent and orally bioavailable nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). [] It is used clinically for treating endometriosis.

4-Chlorobenzaldehyde (2-Trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone Monohydrate

  • Compound Description: This novel hydrazone derivative has shown promising fungicidal activity against plant pathogens Fusarium oxysporium f.sp. vasinfectum and Dothiorella gregaria. []

(R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine and Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

  • Compound Description: These closely related compounds, differing in their chirality, have been characterized structurally. [, ] They provide insights into how subtle structural variations, such as stereochemistry, can impact molecular geometry and potentially influence biological activity.

(2S)-8-[(3R)-3-Methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one

  • Compound Description: This compound is a potent and selective inhibitor of Vps34 (a lipid kinase involved in vesicle trafficking and autophagy), making it a potential candidate for cancer treatment. []

(4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amine Derivatives

  • Compound Description: This family of compounds acts as inhibitors of IKK-beta, a kinase involved in inflammatory responses. [] They hold potential for treating cancer and inflammatory diseases.

3-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Compound Description: This compound is synthesized through a multi-step process, involving condensation and reduction reactions. []

2-((4-(1H-Benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide

  • Compound Description: This compound has been synthesized and evaluated for its antimicrobial activity. []

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: The structure of this compound, confirmed by X-ray crystallography, reveals a planar pyrrolo[2,3-d]pyrimidine system and the presence of intermolecular hydrogen bonding. []

Properties

CAS Number

2034466-36-7

Product Name

4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

IUPAC Name

4-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine

Molecular Formula

C15H17F3N6

Molecular Weight

338.338

InChI

InChI=1S/C15H17F3N6/c1-10-2-5-19-14(22-10)23-11-3-6-24(7-4-11)13-8-12(15(16,17)18)20-9-21-13/h2,5,8-9,11H,3-4,6-7H2,1H3,(H,19,22,23)

InChI Key

WVEWMEODUNZXEN-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.